molecular formula C14H15FN4O2 B2862042 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide CAS No. 1797244-24-6

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide

Cat. No. B2862042
CAS RN: 1797244-24-6
M. Wt: 290.298
InChI Key: PBNYGCCDPROBRU-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . It’s a white solid and is a useful nucleophilic catalyst for a variety of reactions .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .


Molecular Structure Analysis

The molecular structure of DMAP was confirmed by single crystal X-ray diffraction (SXRD) techniques . The HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn .


Chemical Reactions Analysis

DMAP is a very effective acyl transfer agent. The use of 4-aminopyridines (such as DMAP) has been shown to speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold .


Physical And Chemical Properties Analysis

DMAP has a molar mass of 122.17 g/mol. It appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .

Scientific Research Applications

Synthesis and Biological Properties

  • Inhibitory Effects on Nitric Oxide Production : A study described the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which share structural similarities with the compound , demonstrating inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells. This suggests potential anti-inflammatory or immunomodulatory applications (Jansa et al., 2014).

Analytical Chemistry Applications

  • Fluorogenic Reagents for Reducing Carbohydrates : Aromatic amidines, related to the amide functionality in the compound of interest, have been used as fluorogenic reagents for the detection of reducing carbohydrates, highlighting a potential role in analytical chemistry for similar compounds (Kai et al., 1985).

Organic Chemistry and Material Science

  • Synthesis of Fluoroionophores : Research involving the development of fluoroionophores from diamine-salicylaldehyde derivatives suggests applications in the synthesis of chemical sensors and probes for metal ions. This research area could benefit from the chemical functionalities present in N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-fluorobenzamide and its derivatives (Hong et al., 2012).

Pharmacology and Drug Design

  • c-MET Inhibitors for Cancer Therapy : Studies on 3-methoxy-N-phenylbenzamide derivatives, which share a similar pharmacophoric group with the compound , have identified potent inhibitors of the c-MET receptor tyrosine kinase, an important target in cancer therapy. This suggests potential applications in the design and development of new anticancer agents (Jiang et al., 2016).

Mechanism of Action

In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

DMAP is considered hazardous. It is toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation and serious eye damage. It also causes damage to organs (Nervous system) and is toxic to aquatic life with long-lasting effects .

Future Directions

The controlled growth of DAST, a derivative of DMAP, remains a challenge. A novel method to control the growth of DAST on the surfaces of indium tin oxides coated with the patterned photoresists by electric field has been described . This strategy can be further expanded to control the growth of DAST derivatives or other organic NLO materials with similar chemical structures .

properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYGCCDPROBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide

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